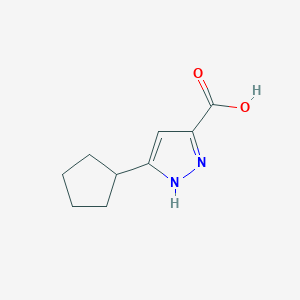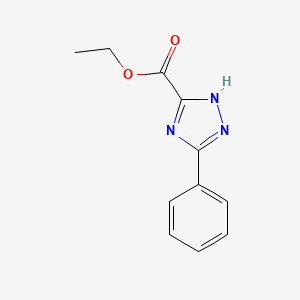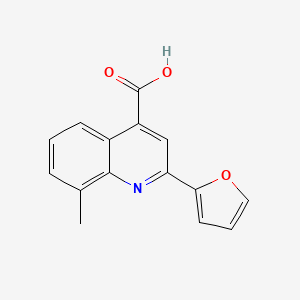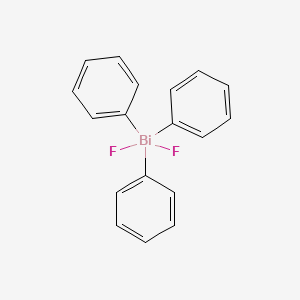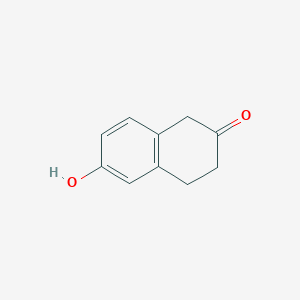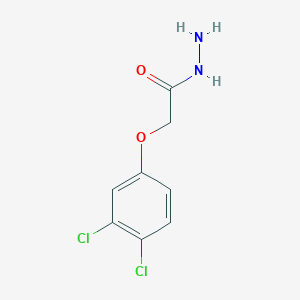
3,5-Dimethyl-4-methoxyphenylboronic acid
概要
説明
3,5-Dimethyl-4-methoxyphenylboronic acid is an organic compound with the molecular formula C9H13BO3 and a molecular weight of 180.01 g/mol . It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with two methyl groups and one methoxy group. This compound is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
作用機序
Target of Action
The primary target of 3,5-Dimethyl-4-methoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . The downstream effects of this pathway include the formation of biologically and pharmacologically active molecules .
Pharmacokinetics
It is known that the compound should be stored in an inert atmosphere at 2-8°c for optimal stability .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds . This leads to the creation of biologically and pharmacologically active molecules .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and atmospheric conditions . The compound is stable and effective in an inert atmosphere and at temperatures between 2-8°C .
生化学分析
Biochemical Properties
3,5-Dimethyl-4-methoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the synthesis of biologically active molecules. It interacts with various enzymes and proteins, facilitating the formation of complex organic structures. For instance, it is used in the preparation of pharmacologically active molecules through Suzuki and Stille cross-coupling reactions . The nature of these interactions often involves the formation of boronate esters, which are crucial intermediates in these reactions.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to interact with specific cellular proteins, altering their activity and thereby affecting various cellular functions. For example, it can inhibit certain enzymes, leading to changes in metabolic pathways and gene expression patterns .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound forms reversible covalent bonds with active site residues of enzymes, thereby modulating their activity. This interaction can lead to changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard conditions, but its activity can degrade over extended periods. Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro settings. These effects include sustained changes in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, it can facilitate beneficial biochemical reactions, while higher doses may lead to toxicity and adverse effects. Studies have shown that there is a threshold beyond which the compound can cause significant cellular damage and disrupt normal metabolic processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its incorporation into larger organic molecules. The compound can affect metabolic flux and alter the levels of various metabolites, thereby influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments. The compound’s distribution can affect its activity and the extent of its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization can influence the compound’s activity and its interactions with other biomolecules, thereby modulating its overall biochemical effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-methoxyphenylboronic acid typically involves the reaction of 3,5-dimethyl-4-methoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis . The reaction conditions generally include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: -78°C to room temperature
Reagents: Trimethyl borate, 3,5-dimethyl-4-methoxyphenyl magnesium bromide
Workup: Hydrolysis with aqueous acid
Industrial Production Methods
Industrial production methods for boronic acids, including this compound, often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
3,5-Dimethyl-4-methoxyphenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction with aryl halides to form biaryl compounds.
Mizoroki-Heck Arylation: A palladium-catalyzed reaction with alkenes to form substituted alkenes.
Baeyer-Villiger Oxidation: An oxidation reaction that converts ketones to esters using peroxides.
Rhodium-Catalyzed Asymmetric Conjugate Addition: A reaction that adds organoboron compounds to α,β-unsaturated carbonyl compounds.
Common Reagents and Conditions
Reagents: Palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., toluene, ethanol)
Conditions: Mild temperatures (25-80°C), inert atmosphere (nitrogen or argon)
Major Products
The major products formed from these reactions include biaryl compounds, substituted alkenes, esters, and chiral addition products .
科学的研究の応用
3,5-Dimethyl-4-methoxyphenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reactant in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds.
Biology: Employed in the synthesis of biologically active molecules and pharmacologically relevant compounds.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
類似化合物との比較
3,5-Dimethyl-4-methoxyphenylboronic acid can be compared with other boronic acids such as:
Phenylboronic Acid: Lacks the methyl and methoxy substituents, making it less sterically hindered.
4-Methoxyphenylboronic Acid: Similar structure but lacks the methyl groups, affecting its reactivity and steric properties.
3,5-Dimethylphenylboronic Acid: Lacks the methoxy group, which influences its electronic properties and reactivity.
The unique combination of methyl and methoxy substituents in this compound provides distinct steric and electronic properties, making it a valuable reagent in various chemical reactions .
特性
IUPAC Name |
(4-methoxy-3,5-dimethylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-6-4-8(10(11)12)5-7(2)9(6)13-3/h4-5,11-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUCSPWZHRVOSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C)OC)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396836 | |
| Record name | 3,5-Dimethyl-4-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
301699-39-8 | |
| Record name | 3,5-Dimethyl-4-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dimethyl-4-methoxybenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

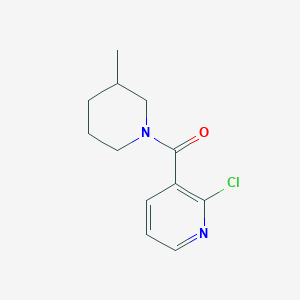

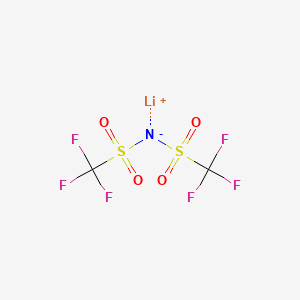
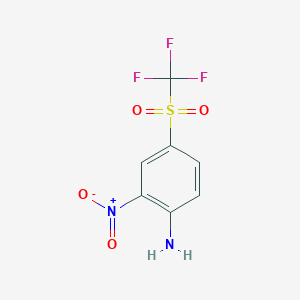
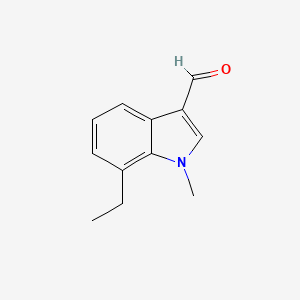
![(Z)-2-[(4-bromophenyl)sulfonyl]-3-[4-(methylsulfanyl)phenyl]-2-propenenitrile](/img/structure/B1307872.png)

